molecular formula C17H26N2 B12637670 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine CAS No. 919510-95-5

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine

Cat. No.: B12637670
CAS No.: 919510-95-5
M. Wt: 258.4 g/mol
InChI Key: AGAHAABCYCTBFN-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a 3-methylbut-2-en-1-yl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by the addition of 3-methylbut-2-en-1-yl bromide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is unique due to the presence of both the benzyl and 3-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.

Properties

CAS No.

919510-95-5

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine

InChI

InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3

InChI Key

AGAHAABCYCTBFN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

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